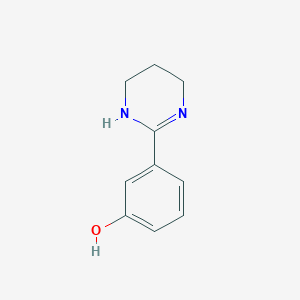

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1,3-4,7,13H,2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTZMKHBKGYOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650322 | |

| Record name | 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848850-63-5 | |

| Record name | 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Phenol and Analogs

Foundational Synthetic Strategies for Tetrahydropyrimidine (B8763341) Ring Systems

The construction of the tetrahydropyrimidine ring is most efficiently achieved through multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the desired heterocyclic product. researchgate.net This approach is favored for its atom economy, operational simplicity, and the ability to generate diverse molecular libraries. units.it

First reported by Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic conditions. units.itresearchgate.net This reaction has become a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. eurekaselect.com The classical Biginelli reaction often requires harsh conditions, such as strong Brønsted acids (e.g., HCl, H₂SO₄) and prolonged heating. units.it

Modern variants of the Biginelli reaction have focused on improving yields, shortening reaction times, and employing milder and more environmentally friendly conditions. brieflands.com These modifications often involve the use of Lewis acids, such as BF₃OEt₂, CuCl, FeCl₃, and Yb(OTf)₃, which can catalyze the reaction more efficiently than traditional Brønsted acids. units.it Other catalysts, including various Lewis acids like Cu(OTf)₂, BiCl₃, and Mn(OAc)₃·2H₂O, have also been shown to significantly improve reaction outcomes. brieflands.comnih.gov The use of microwave irradiation has also been explored to accelerate the reaction. benthamdirect.com

The general mechanism of the Biginelli reaction is thought to proceed through several key steps, although the exact sequence can vary depending on the reactants and conditions. Three primary mechanistic pathways have been proposed: the iminium pathway, the enamine intermediate pathway, and the Knoevenagel pathway. researchgate.net The iminium pathway is often considered the most likely, involving the initial formation of an N-acyliminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-ketoester.

Beyond the classic Biginelli reaction, other multicomponent strategies have been developed for the synthesis of tetrahydropyrimidines. These MCRs offer a high degree of flexibility, allowing for the introduction of various substituents on the pyrimidine (B1678525) ring. acs.org One-pot, three-component reactions are particularly common, often involving the condensation of an aldehyde, a 1,3-dicarbonyl compound (or its equivalent), and an amidine or guanidine derivative. researchgate.net

These reactions can be performed under catalyst-free conditions in some cases, offering advantages in terms of cost and environmental impact. acs.org For instance, a domino reaction involving hydroamination, a Mannich-type reaction, and a subsequent dehydration-cyclization process has been reported for the synthesis of multisubstituted tetrahydropyrimidines. acs.org Heterogeneous catalysts are also employed in MCRs for their operational simplicity and ease of separation and reuse. researchgate.net The choice of solvent and catalyst can significantly influence the reaction outcome, with greener solvents like water and ethanol being increasingly utilized. researchgate.netresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Classical Biginelli | Aldehyde, β-ketoester, Urea/Thiourea | Strong Brønsted Acid (e.g., HCl), Heat | Foundational method, often requires harsh conditions. units.it |

| Modern Biginelli Variants | Aldehyde, β-ketoester, Urea/Thiourea | Lewis Acids (e.g., Yb(OTf)₃, FeCl₃), Microwave | Improved yields, shorter reaction times, milder conditions. units.itbenthamdirect.com |

| Catalyst-Free MCR | Amine, Formaldehyde, DMF | Heat | High atom efficiency, no toxic byproducts. acs.org |

| Heterogeneous Catalysis MCR | Aldehyde, Malononitrile, Thiophenol | Solid Base (e.g., Hydrotalcite) | Reusable catalyst, operational simplicity. researchgate.net |

Targeted Synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol Derivatives

While direct synthetic routes specifically for this compound are not extensively detailed in the literature, its synthesis can be envisioned through the adaptation of established methods for tetrahydropyrimidine formation. The key challenge lies in the incorporation of the 3-hydroxyphenyl moiety.

A plausible synthetic route to this compound would involve the reaction of 1,3-diaminopropane with a suitable precursor containing the 3-hydroxyphenyl group. One such approach could be the condensation of 1,3-diaminopropane with 3-hydroxybenzonitrile. This type of reaction, involving the condensation of diamines with nitriles, is a known method for forming cyclic amidines. researchgate.net

Alternatively, a multi-step approach could be employed. For example, 3-hydroxybenzaldehyde could be used as a starting material in a Biginelli-type reaction. However, the phenolic hydroxyl group may require protection prior to the condensation to avoid side reactions under acidic conditions. Another pathway could involve the reaction of 1,3-diaminopropane with a derivative of 3-hydroxybenzoic acid, such as an ester or an acyl chloride, to form an intermediate that can then be cyclized.

Optimization of reaction conditions would be crucial to achieve good yields. This would involve screening different solvents, catalysts (both acidic and basic), reaction temperatures, and reaction times. For instance, in the synthesis of other tetrahydropyrimidine derivatives, catalysts such as HCl or DABCO in ethanol have been used with varying success depending on the substrates. brieflands.comnih.gov

A variety of catalysts can be employed to facilitate the synthesis of tetrahydropyrimidines. As mentioned, both Brønsted and Lewis acids are effective in Biginelli-type condensations. units.it In the context of synthesizing this compound, a catalyst would likely be required to promote the cyclization step.

The mechanism of formation would depend on the specific synthetic route chosen. If a nitrile precursor is used, the reaction would likely proceed through the initial nucleophilic attack of one of the amino groups of 1,3-diaminopropane on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia.

If a Biginelli-type approach is used with 3-hydroxybenzaldehyde, the mechanism would follow the established pathways for this reaction. researchgate.net The choice of catalyst can influence which pathway is favored. For example, Lewis acid catalysts can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial condensation with the urea or amidine component.

Recent advances have also seen the use of novel catalytic systems, such as copper nanoparticles supported on superparamagnetic iron oxide nanoparticles (SPIONs), for the synthesis of tetrahydropyrimidine derivatives. nih.gov These catalysts offer the advantages of high efficiency and easy separation. nih.gov

| Catalyst Type | Examples | Role in Tetrahydropyrimidine Synthesis |

| Brønsted Acids | HCl, H₂SO₄ | Protonation of carbonyls, activation of reactants. units.it |

| Lewis Acids | Yb(OTf)₃, FeCl₃, Cu(OTf)₂ | Coordination to carbonyls, enhancing electrophilicity. units.itbrieflands.com |

| Organocatalysts | DABCO | Base catalysis, promoting condensation reactions. brieflands.comnih.gov |

| Nanoparticle Catalysts | Cu@DPP-SPION | Heterogeneous catalysis, high efficiency and reusability. nih.gov |

Sustainable Chemistry Principles in Tetrahydropyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including tetrahydropyrimidines. nih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. researchgate.net The use of water as a solvent, where possible, is a key aspect of green synthesis. researchgate.net Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often without the need for a catalyst. researchgate.net

The development of reusable catalysts, such as solid-supported catalysts and magnetic nanoparticle catalysts, is also a major focus of sustainable chemistry in this area. researchgate.netnih.gov These catalysts can be easily recovered and reused multiple times, reducing waste and cost. nih.gov Furthermore, catalyst-free reaction conditions are being explored to further enhance the green credentials of these synthetic methods. acs.org

Solvent-Free Reaction Environments

Solvent-free synthesis, a key principle of green chemistry, involves conducting chemical reactions between neat reactants without any solvent. acs.org This approach offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. researchgate.net For heterocyclic compounds like tetrahydropyrimidines, cyclocondensation reactions are frequently employed and have been shown to be highly successful under solvent-free conditions. acs.org

The elimination of volatile organic solvents minimizes the release of toxic substances and reduces chemical waste. tandfonline.comresearchgate.net These reactions can be activated through various means, including conventional heating, microwave irradiation, or mechanical grinding. acs.org In the context of tetrahydropyrimidine synthesis, solvent-free conditions often involve the intimate mixing of an appropriate diamine, a carboxylic acid derivative or its equivalent, and a catalyst, followed by heating. For instance, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones (a related class of compounds), has been adapted to solvent-free conditions, often with microwave assistance, leading to improved yields and significantly shorter reaction times. nih.gov The synthesis of 2-substituted tetrahydro-1,3-thiazepines, which are seven-membered ring homologs, has also been successfully achieved under solvent-free, microwave-assisted conditions, highlighting the broad applicability of this methodology. nih.gov

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Related Heterocycles This table is illustrative, based on general findings in the literature for related heterocyclic syntheses, as specific data for the target compound was not available.

| Methodology | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Solvent-Free Synthesis | Minutes to < 1 hour | Often >85% | Eco-friendly, reduced waste, simple work-up, cost-effective |

| Conventional Synthesis (with solvent) | Several hours to days | Variable, often lower | Well-established, predictable scalability |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has revolutionized the field by offering a rapid and efficient alternative to conventional heating methods. semanticscholar.orgfoliamedica.bg This technique utilizes microwave energy to directly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes. nih.govnanobioletters.com For the synthesis of tetrahydropyrimidine derivatives, microwave irradiation has been successfully applied, particularly in multicomponent reactions like the Biginelli condensation. semanticscholar.orgfoliamedica.bgdoaj.org

In a typical microwave-assisted protocol for tetrahydropyrimidine analogs, the reactants—such as an aldehyde, a β-ketoester, and urea or a urea derivative—are mixed in a suitable solvent (or under solvent-free conditions) and subjected to microwave irradiation for a short period. foliamedica.bg This process not only accelerates the reaction but also frequently results in higher product yields and purity compared to classical heating methods. nih.gov The efficiency of microwave heating stems from its ability to generate localized superheating and increase molecular rotation and collisions, thereby enhancing reaction rates. semanticscholar.org

Research has demonstrated the synthesis of various bioactive tetrahydropyrimidine derivatives using microwave irradiation. semanticscholar.orgfoliamedica.bgdoaj.org For example, the condensation of 1,3,4-oxadiazole-based aldehydes with substituted acetoacetanilides and N,N'-dimethylurea under microwave conditions yielded tetrahydropyrimidine-5-carboxamide derivatives in just 22-24 minutes, a significant improvement over the 20-24 hours required for the same reaction under conventional reflux. semanticscholar.orgfoliamedica.bg

Table 2: Microwave-Assisted vs. Conventional Synthesis of Tetrahydropyrimidine Analogs

| Reaction | Method | Reaction Time | Reference |

|---|---|---|---|

| Biginelli condensation for tetrahydropyrimidine-5-carboxamides | Microwave Irradiation | 22-24 minutes | semanticscholar.orgfoliamedica.bg |

| Conventional Reflux | 20-24 hours | semanticscholar.orgfoliamedica.bg | |

| Synthesis of 1,4-dihydropyridines (related heterocycle) | Microwave Irradiation | Minutes | nih.gov |

| Conventional Heating | Hours | nih.gov |

Ultrasonic Irradiation Enhancements in Reaction Yields

The use of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as another effective green chemistry tool. tandfonline.comnih.gov This technique employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates and yields. researchgate.net

For the synthesis of pyrimidines and related heterocycles, ultrasound has been shown to be a powerful technique that promotes shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net The benefits are not limited to speed and efficiency; sonochemical methods often lead to products of greater purity and can be performed under milder conditions. nih.govnih.gov For instance, the ultrasound-promoted cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols resulted in good to excellent yields (up to 97%) in just 5-15 minutes. researchgate.netorganic-chemistry.org

Compared to both conventional heating and microwave-assisted methods, ultrasound can offer superior results in terms of isolated yields and product purity. nih.gov The physical effects of acoustic cavitation, such as micro-jetting and shockwaves, can also improve mass transfer and activate solid surfaces, which is particularly beneficial in heterogeneous reactions. The synthesis of various dihydropyrimidinone derivatives under ultrasound irradiation has been reported to be efficient, with the advantages of mild conditions, easy isolation, and good yields. nih.gov

Table 3: Effect of Ultrasonic Irradiation on Tetrahydropyrimidine Analog Synthesis This table presents comparative data for related pyrimidine syntheses, illustrating the typical enhancements observed with sonication.

| Synthetic Protocol | Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 4-Pyrimidinols | Ultrasonic Irradiation | 5-15 minutes | 21-97% | researchgate.netorganic-chemistry.org |

| Conventional Method | Hours | Generally lower | organic-chemistry.org | |

| Synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Ultrasonic Irradiation | ~30 minutes | 88-94% | nih.gov |

| Conventional Heating | ~90 minutes | 80-88% | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol is predicted to exhibit distinct signals corresponding to the protons of the tetrahydropyrimidine (B8763341) ring and the substituted phenol (B47542) ring. The aromatic region would display a complex pattern for the four protons on the 3-hydroxyphenyl group. The proton ortho to the hydroxyl group and meta to the pyrimidine (B1678525) substituent is expected to appear as a triplet, while the others would present as multiplets or doublets of doublets.

The aliphatic region would be characterized by signals from the tetrahydropyrimidine ring. The two methylene groups adjacent to the nitrogen atoms (positions 4 and 6) are chemically equivalent and are expected to produce a triplet. The central methylene group (position 5) would appear as a quintet due to coupling with the four neighboring protons. The N-H protons of the amidine and the phenolic O-H proton are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange studies can confirm these assignments. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic C-H (Phenol Ring) | 6.8 - 7.5 | m (multiplet) | - |

| -CH₂- (Positions 4 & 6) | ~3.4 | t (triplet) | ~5-7 |

| -CH₂- (Position 5) | ~1.9 | quint (quintet) | ~5-7 |

| N-H (Amidine) | Variable (broad) | br s (broad singlet) | - |

| O-H (Phenol) | Variable (broad) | br s (broad singlet) | - |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, a total of seven distinct signals are anticipated: five from the aromatic ring and two from the aliphatic tetrahydropyrimidine ring.

The most downfield signal is expected for the amidine carbon (C2) due to its attachment to two electronegative nitrogen atoms. The carbon atom of the phenol ring attached to the hydroxyl group (C3') would also resonate at a relatively downfield position. The remaining aromatic carbons would appear in the typical range of 115-140 ppm. The aliphatic carbons of the tetrahydropyrimidine ring would be found in the upfield region of the spectrum. The signals for C4/C6 would be distinct from C5. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Amidine, C2) | ~155-165 |

| C-OH (Phenol, C3') | ~150-160 |

| C-C(N) (Phenol, C1') | ~130-140 |

| Aromatic C-H (Phenol Ring) | ~115-130 |

| -CH₂- (Positions 4 & 6) | ~40-50 |

| -CH₂- (Position 5) | ~18-25 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu Cross-peaks would be expected between the adjacent methylene protons of the tetrahydropyrimidine ring (H4/H6 with H5). Additionally, correlations between the coupled protons on the phenol ring would help to delineate the substitution pattern. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H connectivity. youtube.com This technique would be crucial for confirming the assignments made in the 1D spectra. For example, it would show a cross-peak between the proton signal at ~3.4 ppm and the carbon signal at ~40-50 ppm, confirming their assignment to the C4/C6 positions of the tetrahydropyrimidine ring. Similarly, each aromatic C-H proton signal would correlate to its corresponding aromatic carbon signal. youtube.com

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the cyclic amidine are expected in a similar region, often appearing as sharper peaks around 3100-3360 cm⁻¹. nih.gov

The C=N stretching of the amidine group is a key feature and typically appears in the 1640-1690 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenol ring are expected around 1500-1600 cm⁻¹. The C-O stretching of the phenol and C-N stretching of the amidine would be found in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹ respectively. ijirset.comresearchgate.net

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound Predicted data based on analogous structures and standard IR correlation tables.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol | 3200-3600 (Broad) |

| N-H Stretch | Amidine | 3100-3360 |

| Aromatic C-H Stretch | Phenol Ring | 3000-3100 |

| Aliphatic C-H Stretch | Tetrahydropyrimidine Ring | 2850-2960 |

| C=N Stretch | Amidine | 1640-1690 |

| Aromatic C=C Stretch | Phenol Ring | 1500-1600 |

| C-O Stretch | Phenol | 1200-1300 |

| C-N Stretch | Amidine | 1250-1350 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. These typically appear in the 1580-1610 cm⁻¹ range. The C=N stretching vibration would also be Raman active. This technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a unique vibrational fingerprint.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within 5 parts per million (ppm), HRMS allows for the calculation of a single molecular formula, distinguishing it from other potential formulas with the same nominal mass.

For this compound, with a molecular formula of C₁₀H₁₂N₂O, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical prediction, thereby confirming the elemental composition. The data obtained from such an analysis would be presented as shown in the interactive table below.

Interactive Data Table: Theoretical vs. Expected Experimental Mass Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Theoretical Monoisotopic Mass | 176.09496 Da |

| Expected Experimental Mass (m/z) | [M+H]⁺ |

| Expected Mass Accuracy | < 5 ppm |

In addition to determining the parent ion's mass, HRMS can also provide structural information through the analysis of fragmentation patterns. While a detailed fragmentation study has not been published, predictable fragmentation pathways would involve the cleavage of the tetrahydropyrimidine and phenol moieties.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of a molecule. nih.gov Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking. redalyc.orgresearchgate.net

For this compound, a single-crystal X-ray diffraction analysis would be necessary to unambiguously determine its solid-state conformation and crystal packing. The first and often most challenging step in this process is the growth of a suitable single crystal of the material. wikipedia.org

Although specific crystallographic data for this compound is not available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. This data is for illustrative purposes only and does not represent experimentally determined values.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1032 |

| Z | 4 |

Theoretical and Computational Chemistry Studies of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Phenol

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanics forms the basis for a detailed examination of molecular properties at the electronic level. These methods are instrumental in predicting molecular geometries, understanding electronic distributions, and forecasting spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and thermodynamic stability of molecules. By using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p), researchers can calculate the lowest-energy conformation of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol.

The optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional model of the molecule. These theoretical structures are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated, offering insights into the molecule's stability.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C(ar)-OH | 1.365 | C(ar)-O-H | 109.5 |

| C(ar)-C(ar) | 1.398 | C(ar)-C(ar)-C(ar) | 120.0 |

| C(ar)-C(pym) | 1.485 | C(ar)-C(pym)-N | 121.0 |

| C(pym)=N | 1.340 | N-C(pym)-N | 118.5 |

| C(pym)-N | 1.380 | C-N-H | 119.2 |

| N-C(CH2) | 1.470 | N-C-C | 110.8 |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the tetrahydropyrimidine (B8763341) moiety. Analysis of these orbitals helps in understanding intramolecular charge transfer processes, which are responsible for the molecule's electronic transitions observed in UV-Visible spectroscopy.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.21 |

| Energy Gap (ΔE) | 4.64 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.21 |

| Global Hardness (η) | 2.32 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 3.53 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The MEP surface helps identify regions that are prone to electrophilic and nucleophilic attack.

Different colors on the MEP map signify different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are favorable for nucleophilic attack.

Green regions show neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red/yellow) around the phenolic oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring, highlighting them as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydroxyl and N-H protons, indicating their susceptibility to nucleophilic attack.

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra to aid in signal assignment.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Assignment | Predicted Shift (ppm) | Carbon Assignment | Predicted Shift (ppm) |

| OH | 9.5 - 10.5 | C-OH | 157.0 |

| NH | 6.5 - 7.5 | C(ar)-C(pym) | 130.5 |

| Aromatic CH | 6.8 - 7.3 | C(ar) | 115.0 - 129.0 |

| CH₂-N | 3.4 - 3.6 | C=N | 155.0 |

| CH₂-CH₂-N | 1.9 - 2.1 | CH₂-N | 42.5 |

| CH₂-CH₂-N | 20.0 |

Vibrational Frequencies: The vibrational modes of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic frequencies that correspond to the peaks in an infrared (IR) spectrum. Due to the neglect of anharmonicity and other systematic errors in calculations, the computed frequencies are often scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data. This analysis allows for the assignment of specific vibrational modes (e.g., O-H stretch, N-H stretch, C=N stretch) to the observed spectral bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretching | 3650 - 3550 |

| N-H Stretching | 3450 - 3350 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 2950 - 2850 |

| C=N Stretching | 1650 - 1620 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-O Stretching | 1260 - 1200 |

Advanced Computational Design and Modeling for Structure-Activity Exploration

Beyond fundamental quantum mechanical studies, advanced computational methods are used to explore how a molecule might interact with biological systems, providing a foundation for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are essential for understanding the potential biological activity of a compound by modeling its interaction with a specific therapeutic target.

The process involves placing the optimized 3D structure of this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity, expressed as a binding energy (e.g., in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. This information is critical for structure-activity relationship (SAR) studies, helping to explain why certain structural features contribute to biological activity and guiding the modification of the molecule to enhance its potency and selectivity.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Phenolic -OH with Asp145; N-H with Glu91 |

| Interacting Residues (Hydrophobic) | Val23, Ala40, Leu135 |

| Pi-Stacking Interactions | Phenol ring with Phe80 |

Chemical Reactivity and Transformation Chemistry of 3 1,4,5,6 Tetrahydropyrimidin 2 Yl Phenol

Oxidative Dehydrogenation Pathways of the Tetrahydropyrimidine (B8763341) Ring

The tetrahydropyrimidine ring is susceptible to oxidative dehydrogenation, a process that can lead to the formation of more aromatic pyrimidine (B1678525) structures. This transformation is of significant interest as it can alter the biological and chemical properties of the molecule.

The conversion of a tetrahydropyrimidine ring to its corresponding pyrimidine analog represents a key transformation that introduces aromaticity into the heterocyclic system. This process of oxidative dehydrogenation can be achieved using various oxidizing agents. A mild and practical method for this transformation involves the use of catalytic amounts of a copper salt, potassium carbonate (K₂CO₃), and tert-butylhydroperoxide (TBHP) as the terminal oxidant. acs.org This approach is broadly applicable to dihydropyrimidines and dihydropyrimidinones, suggesting its potential utility for the aromatization of the tetrahydropyrimidine ring in 3-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol.

The synthesis of various pyrimidine analogs often involves multi-step processes, including cyclization reactions. jchemrev.com For instance, the reaction of chalcone compounds can lead to the formation of a series of pyrimidine analogues. jchemrev.com Additionally, one-pot multicomponent reactions, sometimes catalyzed by environmentally benign catalysts like 3-(propylthio)propane-1-sulfonic acid immobilized on magnetic nanoparticles, have been developed for the efficient synthesis of novel heterocyclic frameworks containing pyrimidine moieties. jchemrev.com Microwave radiation has also been employed as a heating source to accelerate these synthetic procedures, offering an advantage over traditional heating methods due to shorter reaction times. jchemrev.com

The biological importance of pyrimidine analogs drives the continuous development of new synthetic routes. For example, pyranopyrimidine analogs, which consist of a pyran ring fused to a pyrimidine ring, have shown a wide range of pharmacological activities. nih.gov

Metal complexes play a crucial role in catalyzing the oxidative dehydrogenation of the tetrahydropyrimidine ring. Copper-based catalysts, in particular, have been shown to be effective for this transformation. A binary Cu(I)/Cu(II) system has been utilized in a one-pot, three-component synthesis, highlighting the versatility of copper in mediating such reactions.

Dirhodium and diruthenium lantern complexes are also competent catalysts for C-H bond oxidation, which is a key step in the dehydrogenation process. nih.gov These metal complexes can facilitate nitrogen-atom transfer from in situ generated iminoiodinane oxidants to aliphatic C-H bonds. nih.gov This type of intramolecular amination can lead to the formation of heterocyclic products. nih.gov The choice of metal catalyst and the nitrogen source can influence the regioselectivity and the size of the resulting heterocyclic ring. nih.gov For instance, dirhodium-catalyzed amination of carbamates preferentially forms five-membered oxazolidinones, while reactions with sulfamates tend to yield six-membered oxathiazinanes. nih.gov

Lanthanide metal-organic frameworks (MOFs) have also emerged as promising catalysts for oxidation reactions. rsc.org For example, Ce-MOF-589 has demonstrated high catalytic activity for the oxidation of olefins. rsc.org While not directly applied to tetrahydropyrimidine oxidation, the catalytic potential of these materials suggests they could be explored for this purpose. The active sites in these MOF-catalyzed oxidations are often the metal-connecting nodes with unsaturated coordination environments. mdpi.com

| Catalyst System | Oxidant | Key Features |

| Catalytic Cu salt / K₂CO₃ | tert-butylhydroperoxide (TBHP) | Mild and practical procedure for oxidative dehydrogenation. acs.org |

| Dirhodium and Diruthenium Lantern Complexes | Iminoiodinanes (in situ) | Competent for C-H bond oxidation via nitrogen-atom transfer. nih.gov |

| Lanthanide Metal-Organic Frameworks (e.g., Ce-MOF-589) | Various | Promising for various oxidation reactions, with potential for tetrahydropyrimidine oxidation. rsc.org |

Reactions Involving the Phenolic Hydroxyl Group (Theoretical Context)

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for electrophilic aromatic substitution on the phenol (B47542) ring and derivatization through esterification or etherification.

The hydroxyl group of a phenol is a strongly activating substituent, making the aromatic ring highly susceptible to electrophilic aromatic substitution. wikipedia.orgbyjus.com This is due to the ability of the hydroxyl group to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgbyjus.com As an ortho, para-director, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. byjus.com

Key electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, 2,4,6-trinitrophenol (picric acid) is formed. byjus.com

Halogenation: Phenols react with bromine in a solvent of low polarity to form monobromophenols. byjus.com In the presence of bromine water, a white precipitate of 2,4,6-tribromophenol is produced. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring, typically using a Lewis acid catalyst. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid results in the formation of benzenesulfonic acid derivatives. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com This is the slow, rate-determining step. masterorganicchemistry.com

A weak base removes a proton from the sp³-hybridized carbon of the intermediate, restoring aromaticity. wikipedia.orgmasterorganicchemistry.com

The phenolic hydroxyl group can be readily converted into an ester or an ether.

Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. A green and efficient method for esterification utilizes a dried Dowex H⁺ cation-exchange resin with or without sodium iodide (NaI) as a catalyst system. nih.gov This approach is effective, generally high-yielding, and environmentally friendly. nih.gov For example, this method has been used for the selective acetylation of aliphatic alcohols in the presence of phenol. nih.gov

Etherification , commonly known as the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion (formed by treating the phenol with a strong base) with an alkyl halide. This reaction proceeds via an Sₙ2 mechanism.

| Reaction Type | Reagents | Key Features |

| Nitration | Dilute or Concentrated Nitric Acid | Forms nitro-substituted phenols. byjus.com |

| Halogenation | Bromine in non-polar solvent or Bromine water | Forms bromo-substituted phenols. byjus.com |

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl Halide and Lewis Acid | Introduces alkyl or acyl groups to the ring. wikipedia.org |

| Esterification | Carboxylic Acid/Derivative and Catalyst (e.g., Dowex H⁺/NaI) | Forms a phenolic ester. nih.gov |

| Etherification (Williamson Synthesis) | Base and Alkyl Halide | Forms a phenolic ether. |

Cyclization and Ring Transformation Reactions of Related Pyrimidine Scaffolds

The pyrimidine scaffold is a versatile building block in the synthesis of various polycyclic and heterocyclic systems. One-pot and cascade reactions involving alkyne annulation have been developed for the construction of complex molecular architectures. nih.gov For instance, gold(I)-catalyzed double cyclopropanation using acetylene as a dicarbene equivalent can form a 3/6/3 fused tricyclic scaffold. nih.gov Palladium-catalyzed cascade cyclizations are also employed to assemble tetracyclic ergot scaffolds. nih.gov

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of tetrahydropyrimidines. nih.govmdpi.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov The use of various catalysts, including Lewis acids and amidosulfonic acid, can improve the yield and reaction conditions. nih.govmdpi.com

Furthermore, pyrimidine-containing scaffolds can undergo various ring transformation reactions. For example, pyranopyrimidines, which are bicyclic systems composed of a pyran ring fused to a pyrimidine ring, can be synthesized through multi-step sequences. nih.gov These often involve the initial formation of an enaminonitrile followed by cyclization and further functionalization. nih.gov

| Reaction Type | Description |

| Alkyne Annulation | Gold- or palladium-catalyzed cascade reactions to form polycyclic scaffolds. nih.gov |

| Biginelli Reaction | One-pot multicomponent synthesis of tetrahydropyrimidines. nih.govmdpi.com |

| Ring Transformation | Synthesis of fused heterocyclic systems like pyranopyrimidines. nih.gov |

Structure Activity Relationship Sar Derivations and Medicinal Chemistry Implications Theoretical and in Vitro

Principles of Medicinal Chemistry Design for Tetrahydropyrimidine-Phenol Hybrids.

The design of tetrahydropyrimidine-phenol hybrids is rooted in the concept of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new chemical entity. This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, improved pharmacokinetic profiles, and the ability to interact with multiple biological targets. mdpi.commdpi.com

The tetrahydropyrimidine (B8763341) scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds with anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov Its conformational flexibility and ability to present substituents in specific spatial orientations make it an attractive core for drug design. The phenolic group, on the other hand, is a well-known hydrogen bond donor and acceptor, capable of participating in key interactions with biological targets. Phenolic compounds are also recognized for their antioxidant and various other pharmacological activities. nih.govfrontiersin.org

The key principles in designing these hybrids include:

Pharmacophore Integration : The primary goal is to merge the desirable properties of both the tetrahydropyrimidine and phenol (B47542) moieties into a single molecule. The tetrahydropyrimidine ring can serve as a rigid scaffold to correctly orient the phenolic hydroxyl group for optimal target interaction.

Linker Design : While in 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol the two moieties are directly linked, in other hybrids, the nature and length of a linker can be crucial. A linker can modulate the distance and relative orientation between the two pharmacophores, influencing binding affinity and selectivity.

Multi-target Directed Ligands (MTDLs) : This design strategy aims to create single molecules that can interact with multiple biological targets involved in a disease process. Tetrahydropyrimidine-phenol hybrids have the potential to act as MTDLs by combining the targeting capabilities of each fragment.

Elucidation of Structural Determinants for Molecular Recognition

Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools for predicting how variations in the chemical structure of tetrahydropyrimidine-phenol hybrids can influence their binding to biological targets. These in silico methods allow for the rational design of more potent and selective analogs.

A limited structure-activity relationship analysis of some tetrahydropyrimidine derivatives has shown that substitutions at the meta position of the phenyl ring can lead to good inhibitory concentrations. mdpi.com The presence of a trifluoromethyl group has also been noted as being essential for retaining inhibitory activity in certain tetrahydropyrimidine compounds. nih.gov

Table 1: Theoretical Impact of Substituent Variation on Binding Affinity

| Substituent Position | Type of Substituent | Predicted Impact on Binding Affinity | Rationale |

| Phenyl Ring (ortho, meta, para) | Electron-withdrawing (e.g., -NO2, -CN) | May increase or decrease affinity | Can modulate the acidity of the phenolic hydroxyl group, affecting hydrogen bond strength. May also introduce new interactions or steric clashes. |

| Phenyl Ring (ortho, meta, para) | Electron-donating (e.g., -OCH3, -CH3) | May increase or decrease affinity | Can alter the electron density of the aromatic ring, influencing π-π stacking and other non-covalent interactions. |

| Phenyl Ring (ortho, meta, para) | Halogens (e.g., -F, -Cl, -Br) | Generally increases affinity | Can form halogen bonds and increase lipophilicity, potentially leading to stronger binding. |

| Tetrahydropyrimidine Ring | Alkyl groups | May increase affinity | Can enhance hydrophobic interactions with the target protein. |

| Tetrahydropyrimidine Ring | Aromatic groups | May significantly increase affinity | Can participate in π-π stacking or cation-π interactions. |

This table is a generalized representation based on common medicinal chemistry principles and may vary depending on the specific biological target.

The creation of a hybrid scaffold by combining the tetrahydropyrimidine and phenol moieties can lead to novel and enhanced interactions with biological targets that may not be achievable with the individual components alone. This is due to several factors:

Conformational Rigidity and Pre-organization : The hybrid structure can adopt a more rigid conformation, which reduces the entropic penalty upon binding to a target. This pre-organization can lead to a higher binding affinity.

Synergistic Interactions : The two pharmacophores can act in concert to bind to a target. For example, the phenol moiety might anchor the molecule in a specific pocket through hydrogen bonding, while the tetrahydropyrimidine ring makes additional hydrophobic or electrostatic interactions in an adjacent region.

Access to New Binding Pockets : The combined size and shape of the hybrid molecule may allow it to access binding pockets that are not available to the smaller, individual fragments.

Improved Selectivity : By interacting with multiple sub-pockets of a target protein, a hybrid molecule can achieve higher selectivity compared to a molecule that only binds to a single sub-pocket.

In Vitro Studies Informing Structure-Target Engagement Mechanisms

A variety of in vitro techniques are employed to study the direct interaction between a ligand, such as a tetrahydropyrimidine-phenol hybrid, and its target protein. These methods provide crucial information about binding affinity, kinetics, and thermodynamics, which helps in understanding the mechanism of action.

Commonly used methodologies include:

Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP), can identify the specific parts of a ligand that are in close contact with the protein and map the binding site on the protein surface.

X-ray Crystallography : This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex, revealing the precise binding mode and all the intermolecular interactions.

If the biological target of a tetrahydropyrimidine-phenol hybrid is an enzyme, a variety of inhibition assays can be performed to determine its potency and mechanism of inhibition. The data from these assays are fundamental for establishing a structure-activity relationship (SAR).

Typical enzyme inhibition assays involve:

Measurement of Enzyme Activity : The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. This is often done using a spectrophotometric or fluorometric assay that monitors the formation of a product or the consumption of a substrate over time.

Determination of IC50 : The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. It is a common measure of inhibitor potency.

Mechanism of Inhibition Studies : By varying the concentrations of both the substrate and the inhibitor, it is possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

The SAR is then interpreted by correlating the changes in the chemical structure of the synthesized analogs with their corresponding inhibitory potencies (IC50 values). For example, a series of tetrahydropyrimidine-phenol hybrids with different substituents on the phenyl ring would be synthesized and tested in an enzyme inhibition assay. The resulting IC50 values would then be compared to identify which substituents enhance or diminish the inhibitory activity. This information is then used to design the next generation of more potent inhibitors.

Perspectives and Future Research Directions

Development of Novel Synthetic Routes to Complex 2-Phenol-Tetrahydropyrimidine Derivatives

The synthesis of tetrahydropyrimidine (B8763341) derivatives has been an area of active research, with a variety of methods available for the construction of this heterocyclic core. eurekaselect.com Future research should focus on the development of novel and efficient synthetic routes to create a diverse library of complex 2-phenol-tetrahydropyrimidine derivatives based on the 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol scaffold.

One promising avenue is the expansion of multicomponent reactions (MCRs), such as the Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidinones. benthamdirect.comresearchgate.net Adapting these MCRs to incorporate a wider range of functionalized building blocks will be crucial. For instance, utilizing substituted 3-hydroxybenzaldehydes, various diamines, and novel active methylene compounds could lead to a diverse array of derivatives with unique substitution patterns on both the phenyl and tetrahydropyrimidine rings. Microwave-assisted synthesis could also be explored to accelerate these reactions and improve yields. benthamdirect.combenthamscience.com

Furthermore, the development of stereoselective synthetic methods will be essential for producing enantiomerically pure 2-phenol-tetrahydropyrimidine derivatives. Chiral catalysts and auxiliaries could be employed in asymmetric synthesis to control the stereochemistry of the resulting compounds, which is often critical for their biological activity. nih.gov

Post-synthetic modification of the this compound scaffold is another important direction. The phenolic hydroxyl group and the N-H groups of the tetrahydropyrimidine ring are amenable to a variety of chemical transformations. For example, etherification or esterification of the phenol (B47542), and N-alkylation or N-acylation of the tetrahydropyrimidine ring can be used to introduce a wide range of functional groups and modulate the physicochemical properties of the molecule.

| Synthetic Strategy | Potential for Complexity | Key Advantages |

| Multicomponent Reactions (MCRs) | High diversity through variation of starting materials. | Atom economy, operational simplicity, and rapid access to diverse structures. mdpi.com |

| Asymmetric Synthesis | Generation of single enantiomers. | Potentially improved therapeutic index and reduced off-target effects. |

| Post-Synthetic Modification | Fine-tuning of properties through functionalization. | Allows for systematic structure-activity relationship (SAR) studies. |

Advanced Integration of Computational Methods in Compound Design

Computational chemistry offers powerful tools to accelerate the design and optimization of novel bioactive compounds. jchemrev.com The integration of advanced computational methods will be instrumental in guiding the synthesis and biological evaluation of new this compound derivatives.

Molecular docking simulations can be employed to predict the binding modes and affinities of these derivatives with various biological targets. nih.govacs.orgnih.gov By screening virtual libraries of designed compounds against the three-dimensional structures of proteins implicated in disease, researchers can prioritize the synthesis of molecules with the highest predicted potency and selectivity. For example, docking studies have been successfully used to identify tetrahydropyrimidine analogs as potent urease inhibitors. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-protein complexes predicted by molecular docking. acs.org MD simulations can assess the stability of binding poses, characterize key intermolecular interactions, and estimate binding free energies, offering a more accurate prediction of a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of the this compound derivatives with their biological activities. nih.gov These models can then be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs.

| Computational Method | Application in Compound Design | Expected Outcome |

| Molecular Docking | Virtual screening and binding mode prediction. | Identification of potential biological targets and prioritization of synthetic candidates. nih.govacs.orgnih.gov |

| Molecular Dynamics (MD) | Assessment of binding stability and free energy calculations. | Refinement of binding poses and more accurate prediction of binding affinity. acs.org |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models to guide the design of more potent compounds. nih.gov |

Exploration of Chemical Biology Applications through Scaffold Modification

The this compound scaffold can serve as a versatile platform for the development of chemical probes to investigate biological processes. youtube.com By strategically modifying the core structure, it is possible to create tools for target identification, validation, and imaging.

One approach is the design and synthesis of affinity-based probes . This involves attaching a reactive group or a tag (e.g., biotin or a fluorescent dye) to the this compound scaffold. These probes can be used in proteomics experiments to identify the cellular targets of the parent compound.

Another exciting avenue is the development of photoaffinity probes . By incorporating a photolabile group into the molecule, it becomes possible to covalently crosslink the compound to its biological target upon irradiation with UV light. This allows for the irreversible labeling and subsequent identification of the target protein.

Furthermore, the synthesis of fluorescently labeled derivatives of this compound could enable the visualization of its subcellular localization and dynamics in living cells using fluorescence microscopy. This can provide valuable insights into the compound's mechanism of action.

The systematic modification of the scaffold can also lead to the discovery of new biological activities. nih.govmdpi.com For instance, the introduction of different substituents on the phenol ring could modulate the compound's selectivity for various receptors or enzymes. The tetrahydropyrimidine core is a known pharmacophore in a number of biologically active compounds, including muscarinic agonists, suggesting that derivatives of this compound may also exhibit interesting pharmacological properties. nih.gov

| Application | Scaffold Modification Strategy | Potential Biological Insights |

| Target Identification | Attachment of affinity tags (e.g., biotin) or photoreactive groups. | Uncovering the direct molecular targets and pathways modulated by the compound. |

| Cellular Imaging | Incorporation of fluorescent dyes. | Visualization of the compound's distribution and interaction with cellular components in real-time. |

| Discovery of New Bioactivities | Systematic variation of substituents on the phenyl and tetrahydropyrimidine rings. | Identification of novel therapeutic leads for a range of diseases. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a phenolic precursor with guanidine hydrochloride in ethanol under basic conditions (e.g., KOH) is a common approach, yielding ~50% as reported for structurally analogous tetrahydropyrimidines . Optimization can involve varying solvents (e.g., ethanol vs. methanol), adjusting molar ratios of reactants, or employing microwave-assisted synthesis to reduce reaction time. Analytical validation through elemental analysis (e.g., C, H, N percentages) and mass spectrometry ensures purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the tetrahydropyrimidine ring structure and phenol substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., m/z 271.34 for related analogs) .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 62.12% vs. 61.97% in a derivative) may indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer : Molecular docking studies using software like AutoDock or Schrödinger Suite can predict interactions with biological targets (e.g., enzymes or receptors). For instance, the phenol and tetrahydropyrimidine moieties may form hydrogen bonds with active sites. Comparative analysis with analogs (e.g., ethyl-substituted derivatives ) can identify critical substituents for binding affinity. Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

Q. How should researchers resolve contradictions in elemental analysis data for this compound?

- Methodological Answer : Discrepancies (e.g., C: 56.19% found vs. 56.34% calculated ) may arise from incomplete purification or hygroscopicity. Solutions include:

- Repeating synthesis under inert conditions (e.g., nitrogen atmosphere).

- Using advanced techniques like X-ray crystallography for structural confirmation.

- Cross-validating with thermogravimetric analysis (TGA) to assess moisture content .

Q. What mechanistic insights guide the synthesis of derivatives with enhanced stability or reactivity?

- Methodological Answer : Kinetic studies (e.g., varying reaction temperatures) can reveal rate-limiting steps. For example, the thiourea intermediate in related syntheses may require strict anhydrous conditions to prevent hydrolysis. Isotopic labeling (C or N) tracks reaction pathways, while substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can modulate electrophilic aromatic substitution efficiency .

Cross-Disciplinary Applications

Q. How can this compound be applied in material science for optoelectronic devices?

- Methodological Answer : The conjugated π-system of the tetrahydropyrimidine-phenol scaffold may exhibit tunable luminescence. Experimental approaches include:

- UV-Vis and Fluorescence Spectroscopy : To measure absorption/emission wavelengths.

- DFT Calculations : To predict bandgap energies and charge-transfer properties.

- Thin-Film Fabrication : Spin-coating or vapor deposition to test conductivity .

Q. What strategies mitigate toxicity in pharmacological studies?

- Methodological Answer : Preliminary toxicity screening involves:

- In Vitro Assays : HepG2 cell viability tests (MTT assay) to assess cytotoxicity.

- In Vivo Models : Acute toxicity studies in rodents (OECD guidelines).

- Metabolite Profiling : LC-MS to identify reactive intermediates that may require structural modification .

Methodological Challenges

Q. What advanced techniques validate stereochemical purity in chiral derivatives?

- Methodological Answer : For analogs with stereocenters:

- Chiral HPLC : Using columns like Chiralpak IG-3 to separate enantiomers.

- Circular Dichroism (CD) : Confirms absolute configuration.

- X-ray Crystallography : Resolves ambiguous NOE effects in NMR .

Q. How can machine learning improve synthetic route prediction?

- Methodological Answer : Training models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for novel derivatives. Feature engineering incorporates molecular descriptors (e.g., topological polar surface area) and reaction yields from literature (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.